4-butoxy-N-(2-phenoxyethyl)benzamide
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Overview
Description
4-butoxy-N-(2-phenoxyethyl)benzamide is an organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol It is a benzamide derivative, characterized by the presence of butoxy and phenoxyethyl groups attached to the benzamide core
Preparation Methods
The synthesis of 4-butoxy-N-(2-phenoxyethyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-phenoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Chemical Reactions Analysis
4-butoxy-N-(2-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
4-butoxy-N-(2-phenoxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting specific enzymes or signaling pathways related to disease processes .
Comparison with Similar Compounds
4-butoxy-N-(2-phenoxyethyl)benzamide can be compared with other benzamide derivatives such as:
4-butoxy-N-(2-methoxyethyl)benzamide: Similar in structure but with a methoxy group instead of a phenoxy group.
4-butoxy-N-(2-ethoxyethyl)benzamide: Contains an ethoxy group instead of a phenoxy group.
4-butoxy-N-(2-propoxyethyl)benzamide: Features a propoxy group in place of the phenoxy group.
These similar compounds share structural similarities but differ in their substituent groups, which can lead to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
4-butoxy-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-3-14-22-18-11-9-16(10-12-18)19(21)20-13-15-23-17-7-5-4-6-8-17/h4-12H,2-3,13-15H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQFJOBJPFFGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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